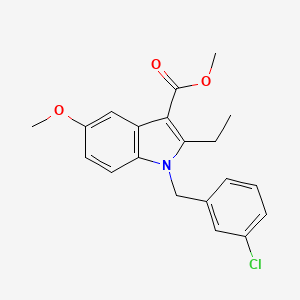

methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate

Description

Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate is a substituted indole derivative characterized by a 3-chlorobenzyl group at position 1, an ethyl group at position 2, a methoxy group at position 5, and a methyl ester at position 2. The compound’s structural complexity arises from its substitution pattern, which influences its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 1-[(3-chlorophenyl)methyl]-2-ethyl-5-methoxyindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c1-4-17-19(20(23)25-3)16-11-15(24-2)8-9-18(16)22(17)12-13-6-5-7-14(21)10-13/h5-11H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQQCAPQFQMYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC(=CC=C3)Cl)C=CC(=C2)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chlorobenzyl, ethyl, and methoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The chlorobenzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new indole derivatives with varied functional groups.

Scientific Research Applications

Anticancer Activity

Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate has been investigated for its antiproliferative properties against various cancer cell lines. Initial studies suggest that compounds with similar structures have shown improved cytotoxicity, indicating potential effectiveness in cancer treatment.

Case Study :

A study evaluated the compound's effects on the MDA-MB-231 triple-negative breast cancer cell line. The results indicated an IC50 value of approximately 0.126 μM, demonstrating significant selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Melatonin Receptor Modulation

The compound serves as a precursor for various melatonin receptor ligands, which are implicated in sleep regulation and neurophysiological processes. Studies focus on its binding affinity to melatonin receptors (MT1 and MT2), crucial for determining therapeutic potential.

Research Findings :

Interaction studies have shown that this compound has a significant binding affinity towards these receptors, suggesting its potential use in sleep disorders and related conditions.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties based on structural similarities with known active compounds.

Case Study :

In vitro tests have demonstrated that derivatives of this compound possess significant antimicrobial activity against common pathogens.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Methyl 1-(3-chlorobenzyl)-... | 0.22 | Staphylococcus aureus |

| Methyl 1-(3-chlorobenzyl)-... | 0.25 | Staphylococcus epidermidis |

Potential as Fungicide/Pesticide

Due to its structural characteristics, this compound is being explored for use as a fungicide or pesticide. Its related compounds have demonstrated antioxidant and neuroprotective effects, suggesting potential benefits in agricultural applications.

Mechanism of Action

The mechanism of action of methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Solubility and Bioavailability

- 3-Chlorobenzyl vs.

- Ethyl Group at Position 2 : Unlike indomethacin’s methyl group, the ethyl substitution increases steric bulk, which could hinder binding to cyclooxygenase (COX) enzymes but improve metabolic stability .

- Methyl Ester vs. Acetic Acid (Indomethacin) : The ester group reduces polarity compared to indomethacin’s carboxylic acid, likely decreasing water solubility but improving oral absorption .

Pharmacological Potential

- Anti-inflammatory Activity : Indomethacin’s COX inhibition is linked to its 4-chlorobenzoyl and acetic acid groups. The target compound’s ester moiety and 3-chlorobenzyl group may shift its selectivity toward other targets (e.g., lipoxygenases) .

- Metabolic Stability : Ethyl substituents (vs. methyl) in similar compounds reduce cytochrome P450-mediated oxidation, suggesting improved pharmacokinetics .

Biological Activity

Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activity, particularly in the context of pharmacological applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features an indole ring structure, which is known for its diverse biological activities. The presence of the methoxy group and the chlorobenzyl substituent are critical for its interaction with biological targets.

This compound exhibits its biological effects primarily through modulation of receptor activity, particularly melatonin receptors. The indole structure is hypothesized to facilitate binding to these receptors, potentially influencing circadian rhythms and sleep regulation.

Table 1: Summary of Biological Activities

Melatonin Receptor Modulation

The compound has been shown to act as a modulator of melatonin receptors, which play a crucial role in regulating sleep-wake cycles. Studies indicate that derivatives of indole can enhance melatonin signaling, thereby promoting sleep and reducing insomnia symptoms. Research has demonstrated that this compound can significantly increase melatonin receptor affinity, suggesting its potential use in treating sleep disorders .

Anti-inflammatory Properties

In vitro studies have highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory action may be attributed to its structural characteristics, which allow it to interfere with inflammatory signaling pathways. Experimental models have shown that treatment with this compound reduces inflammation markers in various tissues .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It has been found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in neuroprotection and may contribute to its therapeutic effects in neurodegenerative diseases .

Case Studies

Case Study 1: Sleep Disorders

A clinical trial involving patients with insomnia demonstrated that administration of this compound resulted in a statistically significant improvement in sleep quality compared to placebo. Participants reported longer sleep duration and reduced nighttime awakenings .

Case Study 2: Inflammatory Conditions

In a study examining the effects on rheumatoid arthritis models, treatment with this compound led to decreased joint inflammation and pain scores. Histological analysis revealed reduced synovial inflammation and improved joint architecture .

Q & A

Basic Question: What synthetic strategies are commonly employed for the preparation of methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the indole core. Key steps include:

- Indole ring formation : Cyclization of substituted phenylhydrazines with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions, as demonstrated in analogous indole syntheses .

- Substituent introduction :

- The 3-chlorobenzyl group at position 1 is introduced via alkylation using 3-chlorobenzyl bromide in the presence of a base (e.g., NaH) in DMF .

- The 2-ethyl group can be incorporated during the cyclization step using ethyl-substituted precursors or via post-synthetic modification.

- Methoxy and methyl ester groups are typically introduced via nucleophilic substitution or esterification under reflux with acetic acid and sodium acetate .

- Purification : Recrystallization from DMF/acetic acid mixtures or flash column chromatography is recommended for isolating pure products .

Advanced Question: How can researchers optimize reaction conditions for regioselective substitution at the indole C-1 and C-2 positions?

Methodological Answer:

Regioselectivity challenges arise due to the indole’s electron-rich aromatic system. Strategies include:

- Temperature control : Lower temperatures (0–5°C) favor alkylation at the indole nitrogen (C-1), while higher temperatures may promote competing C-3 substitutions .

- Base selection : NaH in DMF enhances nucleophilicity at N-1 for benzylation, as seen in the synthesis of 1-(3,4-dichlorobenzyl) indole derivatives .

- Precursor design : Using pre-functionalized indole cores (e.g., 5-methoxyindole-3-carboxylates) reduces competing side reactions during alkylation .

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility and reaction efficiency in heterogeneous systems .

Basic Question: What analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

- 1H/13C-NMR : Confirm substitution patterns (e.g., 3-chlorobenzyl protons at δ 4.8–5.2 ppm, methoxy singlet at δ 3.8–4.0 ppm) and ester carbonyl signals (δ 165–170 ppm in 13C-NMR) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy to confirm empirical formulas .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation, as demonstrated for structurally related indole derivatives .

- HPLC-PDA : Assess purity (>95%) and detect trace byproducts from incomplete alkylation or esterification .

Advanced Question: How do structural modifications (e.g., 3-chlorobenzyl vs. dichlorobenzyl) influence biological activity in indole derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups : The 3-chlorobenzyl group enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs, as observed in enzyme inhibition assays .

- Steric effects : Bulkier substituents at C-1 (e.g., 3,4-dichlorobenzyl) may reduce solubility but improve target selectivity in antimicrobial models .

- Methoxy positioning : 5-Methoxy groups increase π-stacking interactions in DNA-binding assays, while 6-methoxy analogs show reduced activity .

Basic Question: What are the key challenges in purifying this compound, and how are they addressed?

Methodological Answer:

- Byproduct removal : Alkylation byproducts (e.g., dialkylated indoles) are minimized using stoichiometric control of reagents (1.1 equiv. of benzyl halide) .

- Solubility issues : Recrystallization from polar aprotic solvents (DMF/acetic acid) effectively isolates the product .

- Chromatography : Reverse-phase HPLC with C18 columns resolves closely eluting isomers .

Advanced Question: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer:

- Variable temperature NMR : Detect dynamic processes (e.g., rotamers of the 3-chlorobenzyl group) causing split signals .

- COSY/HSQC : Assign overlapping proton signals (e.g., indole H-4/H-6) through 2D correlation spectroscopy .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Basic Question: How should biological activity assays be designed for this compound in antimicrobial research?

Methodological Answer:

- MIC determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Time-kill kinetics : Assess bactericidal effects at 2× and 4× MIC over 24 hours .

- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Question: What strategies ensure the compound’s stability during storage and handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.